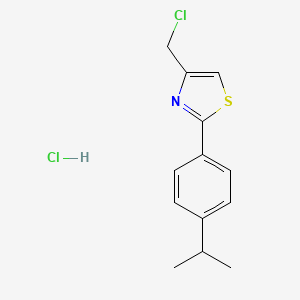

4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride" is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazole derivatives are of significant interest due to their diverse biological activities and applications in various fields, including pharmaceuticals and materials science.

Synthesis Analysis

The synthesis of thiazole derivatives can be achieved through various methods. For instance, 3-Chloromethyl-2(3H)-benzothiazolones, a related compound, can be synthesized from 1,3,5-triphenyl-1,3,5-triazines and chlorocarbonylsulfenyl chloride in a one-pot procedure, with the chlorine atom being substituted by different nucleophiles . Another synthesis approach involves the reaction of thioamides with 1,3-dichloroacetone, which yields 2-substituted-4-chloromethylthiazoles . Additionally, 1,3-Dichloropropenes have been utilized to synthesize thiazole derivatives through a series of reactions including thermal rearrangement and chlorination .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the crystal and molecular structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole was determined using single-crystal X-ray diffraction, and its electronic properties were studied using density functional theory (DFT) calculations . Similarly, the structure of 6-(2-chlorophenyl)-3-methyl[1,2,4]triazolo[4,5-b][1,3,4]thiadiazole was confirmed by X-ray crystal structure analysis .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions. For instance, the chlorine atom in 3-Chloromethyl-2(3H)-benzothiazolones can be substituted by different nucleophiles, demonstrating the reactivity of the chloromethyl group . The reactivity of another thiazole derivative was investigated, leading to the rearrangement of the compound under specific conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be characterized by spectroscopic methods and thermal analysis. The ligand 4-chloromethyl-2-(2-hydroxybenzilidenehydrazino) thiazole and its metal complexes were characterized by FT-IR, NMR, UV-vis spectroscopy, and thermogravimetric analysis, suggesting octahedral complexes formation with various metals . The thermal behavior of medetomidine hydrochloride, a compound containing an imidazole ring similar to thiazole, was studied using thermal analysis techniques .

Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

- 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride is a precursor for synthesizing various heterocyclic compounds. For instance, its reaction with amidines and isothioureas can lead to the formation of pyrimidin-4-ones and 1,3-thiazines, respectively, which are valuable in chemical synthesis (Janietz, Goldmann, & Rudorf, 1988).

- It has been used in the synthesis of thiazole derivatives like 2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole, showcasing its versatility in organic synthesis (Hillstrom et al., 2001).

Antimicrobial Applications

- Thiazole derivatives, including those synthesized from 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride, have shown antimicrobial activity. This highlights its potential in medicinal chemistry for developing new antimicrobial agents (Patolia, Patel, & Baxi, 1996).

Spectroscopic Studies

- Spectroscopic evidence indicates that derivatives of 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride can form spirooxirane intermediates. This is crucial for understanding reaction mechanisms in organic synthesis (Johnson, Moder, & Ward, 1992).

Antitumor and Antifilarial Agents

- Some derivatives of this compound have been evaluated for their antitumor and antifilarial properties. This underscores its potential in pharmaceutical research for developing new therapeutic agents (Kumar et al., 1993).

Corrosion Inhibition

- Thiazole derivatives, possibly derived from this compound, have been investigated as corrosion inhibitors for steel in acidic environments. This application is significant in the field of industrial chemistry (Yadav, Sharma, & Kumar, 2015).

Metabolism Studies

- Metabolism of 4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride derivatives in rats has been a subject of study, indicating its relevance in pharmacokinetics (Bakke et al., 1981).

Safety And Hazards

Propiedades

IUPAC Name |

4-(chloromethyl)-2-(4-propan-2-ylphenyl)-1,3-thiazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClNS.ClH/c1-9(2)10-3-5-11(6-4-10)13-15-12(7-14)8-16-13;/h3-6,8-9H,7H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYGNYLBJHALWCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2=NC(=CS2)CCl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-(4-isopropylphenyl)-1,3-thiazole hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2501356.png)

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)

![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)

![6,6-Dimethyl-1,5,7-trioxaspiro[2.5]octane](/img/structure/B2501372.png)

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)

![N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2501377.png)

![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)